6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile
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Overview
Description
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a carbonitrile group. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile typically involves the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction pathways as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted pyridines .
Scientific Research Applications
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Olprinone: 1,2-dihydro-5-imidazo(1,2-alpha)pyridin-6-yl-6-methyl-2-oxonicotinonitrile.
3-cyanopyridines: These compounds share a similar pyridine core and exhibit comparable biological activities.
Uniqueness
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile is unique due to its specific structural features and the presence of both a carbonitrile and an oxo group. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other pyridine derivatives .
Properties
IUPAC Name |
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-8-3-4-10(14-11(8)15)9-2-1-5-13-7-9/h1-5,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDBKVWPDQMGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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